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Compound of Interest

Compound Name: N,N-Dimethylethynamine

Cat. No.: B1338027 Get Quote

Executive Summary: The "High-Energy" Synthon
N,N-Dimethylethynamine (

, CAS: 24869-88-3) represents the simplest tertiary ynamine. It serves as a quintessential
"push-pull" alkyne where the nitrogen lone pair strongly conjugates with the

-system, creating an electron-rich

-carbon.

Unlike its stabilized cousins (ynamides) or internal homologs (e.g., N,N-diethylprop-1-ynamine),

DMEA is kinetically unstable and highly reactive. It is rarely isolated as a pure substance for

long-term storage due to its propensity for polymerization and rapid hydrolysis. In drug

development, it functions as a potent building block for constructing nitrogen-containing

heterocycles (e.g., quinolines, indoles) via [2+2] and [4+2] cycloadditions, often generated in

situ.

Structural & Electronic Characteristics
The reactivity of DMEA is dictated by the orbital interaction between the nitrogen

(or rehybridized

) lone pair and the alkyne
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-system.

Electronic Polarization (Push-Pull Effect)
The nitrogen atom acts as a powerful

-donor, significantly polarizing the triple bond. This results in a nucleophilic

-carbon and an electrophilic

-carbon (in the corresponding keteniminium form upon protonation).

Resonance Structure:

Dipole Moment: Ynamines exhibit a distinct dipole moment directed towards the

-carbon, opposite to that of ynamides where the electron-withdrawing group (EWG) on
nitrogen competes for electron density.

Spectroscopic Signatures

Property
N,N-
Dimethylethynamin
e (DMEA)

N,N-Diethylprop-1-
ynamine (Internal)

Ynamides
(Stabilized)

IR ~2100–2150 cm⁻¹

(Very Strong)

~2210–2230 cm⁻¹

(Strong)

~2200–2250 cm⁻¹

(Weak/Med)

¹H NMR (

)

2.0–2.5 ppm

(Shielded)
N/A (Internal) 2.8–3.5 ppm

(Deshielded)

¹³C NMR (

)
~70–80 ppm ~75 ppm ~60–75 ppm

¹³C NMR (

)

~40–50 ppm

(Shielded)
~70 ppm ~70–85 ppm
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Analytic Insight: The IR absorption of the

bond in DMEA is significantly more intense than in alkyl alkynes due to the large

change in dipole moment during vibration, a direct consequence of the N-

conjugation.

Physical Properties Profile
DMEA is a volatile, colorless liquid (or gas at elevated temperatures) with a pungent, amine-like

odor. Due to its instability, precise physical constants are often extrapolated from its diethyl

homolog or determined in solution.

Comparative Physical Data

Property
N,N-

Dimethylethynamine

N,N-

Diethylaminoacetyle

ne

N,N-Diethylprop-1-

ynamine

Formula

MW 69.11 g/mol 97.16 g/mol 111.19 g/mol

Boiling Point
~53–55 °C (Est. at

760 mmHg)*
~120 °C (Est.) 130–132 °C

Density ~0.78 g/mL (Est.) ~0.80 g/mL 0.812 g/mL

State (RT) Volatile Liquid/Gas Liquid Liquid

Stability

Low

(Polymerizes/Hydrolyz

es)

Moderate Moderate (Distillable)

*Note: DMEA is often handled as a solution (e.g., in THF or ether) or generated in situ. Pure

isolation requires careful low-temperature distillation.
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Stability & Handling Protocols
The "Achilles Heel" of DMEA is its sensitivity to moisture and acid.

Hydrolysis Mechanism (The Keteniminium Pathway)
Unlike standard amines, DMEA does not simply protonate at the nitrogen. Protonation occurs

at the electron-rich

-carbon, generating a highly electrophilic keteniminium ion.

Figure 1: Acid-catalyzed hydrolysis pathway of N,N-dimethylethynamine.

Storage & Handling
Atmosphere: Strictly inert (Argon/Nitrogen).

Temperature: Store at -20°C or lower.

Solvents: Use anhydrous, non-protic solvents (THF, Et₂O, DCM). Avoid chloroform (can react

with ynamines).

Stabilizers: Store over KOH pellets (to scavenge trace acid/water) if neat.

Synthesis & Purification
Due to commercial unavailability, DMEA is typically synthesized via elimination of halo-

enamines.

Protocol: Elimination from 1-Chloro-2,2-difluoroethene
(Example Route)
While the Brandsma method (from ketene N,S-acetals) is classic, the elimination route is

common for lab-scale prep.

Precursor: Start with trichloroethylene or a dichloroenamine derivative.

Lithiation/Elimination: Treat with 2 equivalents of n-Butyllithium or Lithium Diisopropylamide

(LDA) in dry ether at -78°C.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1338027?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism:[1] Lithium-halogen exchange followed by

-elimination.

Workup: Do not use aqueous workup. Filter lithium salts under inert atmosphere.

Purification: Trap-to-trap distillation under high vacuum.

Self-Validating Step: Confirm product formation by IR. The appearance of a strong band at

~2100 cm⁻¹ and disappearance of the amide/enamine carbonyl or C=C stretches confirms the

ynamine.

Reactivity & Applications
DMEA is a "super-enamine" used primarily for its regioselective cycloaddition capabilities.

Regioselectivity in [2+2] Cycloadditions
In reactions with

-unsaturated carbonyls (e.g., acrolein, cyclohexenone), DMEA exhibits high regiocontrol. The
nucleophilic

-carbon of DMEA attacks the electrophilic

-carbon of the enone.

Ficini Reaction: Synthesis of cyclobutenes, which can ring-open to conjugated dienes.

Povarov-type Reactions: Inverse electron-demand Diels-Alder reactions to form quinolines.

Comparison with Ynamides
Ynamines (DMEA): High reactivity, requires low temp (-78°C), difficult to handle, often

decomposes to amides.
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Ynamides (e.g., N-alkynyl sulfonamides): Stable at RT, purifiable on silica, requires catalysts

(Au, Cu) to activate for cycloaddition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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